4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
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Overview
Description
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. It contains a furan ring substituted with a 3-chlorophenyl group and a benzoic acid moiety linked through a carbamothioylamino group. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst.
Coupling with benzoic acid: The final step involves coupling the furan derivative with benzoic acid through a carbamothioylamino linkage, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring and the chlorophenyl group may play a role in binding to biological targets, while the carbamothioylamino linkage could be involved in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
- 5-(4-Chlorophenyl)isoxazole-3-propionic acid
- 3,5-Dimethyladamantane-1-acetic acid
Uniqueness
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential drug development.
Properties
CAS No. |
533922-31-5 |
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Molecular Formula |
C19H13ClN2O4S |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
4-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H13ClN2O4S/c20-13-3-1-2-12(10-13)15-8-9-16(26-15)17(23)22-19(27)21-14-6-4-11(5-7-14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27) |
InChI Key |
KOFCXMKYQLFVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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